N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride
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Overview
Description
N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a hydrochloride salt of an amine, which is characterized by the presence of an ethyl group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride typically involves the reaction of tetrahydropyran with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Formation of the Intermediate: Tetrahydropyran is reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The ethyl group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrates, while reduction may produce simpler amines.
Scientific Research Applications
N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-amine: Similar in structure but lacks the ethyl group.
Ethylamine: Contains the ethyl group but lacks the tetrahydropyran ring.
Pyrrolidine: Another cyclic amine with different ring structure.
Uniqueness
N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride is unique due to the combination of the tetrahydropyran ring and the ethylamine group
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-9-7-8-3-5-10-6-4-8;/h8-9H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYBNBSTSQWVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCOCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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